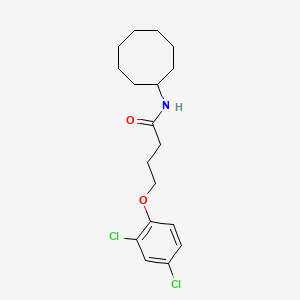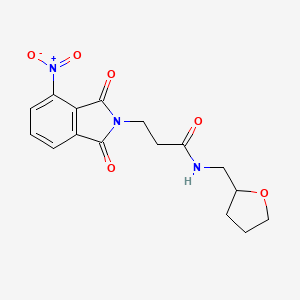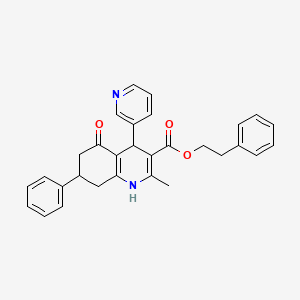
1-(4-chlorophenyl)-3-(tetrahydro-2-furanyl)-2,5-pyrrolidinedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-chlorophenyl)-3-(tetrahydro-2-furanyl)-2,5-pyrrolidinedione, also known as Clomipramine, is a tricyclic antidepressant drug used for the treatment of obsessive-compulsive disorder (OCD) and major depressive disorder (MDD). Clomipramine has been extensively studied for its biochemical and physiological effects, mechanism of action, and its potential use in scientific research.
Mecanismo De Acción
1-(4-chlorophenyl)-3-(tetrahydro-2-furanyl)-2,5-pyrrolidinedione works by inhibiting the reuptake of serotonin and norepinephrine, leading to an increase in their concentration in the brain. This is thought to be responsible for its antidepressant and anxiolytic effects. 1-(4-chlorophenyl)-3-(tetrahydro-2-furanyl)-2,5-pyrrolidinedione has also been shown to have an affinity for muscarinic acetylcholine receptors, histamine receptors, and alpha-adrenergic receptors.
Biochemical and Physiological Effects
1-(4-chlorophenyl)-3-(tetrahydro-2-furanyl)-2,5-pyrrolidinedione has been shown to have a number of biochemical and physiological effects. It has been shown to increase the concentration of serotonin and norepinephrine in the brain, leading to its antidepressant and anxiolytic effects. 1-(4-chlorophenyl)-3-(tetrahydro-2-furanyl)-2,5-pyrrolidinedione has also been shown to have anticholinergic effects, which may contribute to its side effects such as dry mouth, constipation, and blurred vision.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(4-chlorophenyl)-3-(tetrahydro-2-furanyl)-2,5-pyrrolidinedione has a number of advantages for use in lab experiments. It has been extensively studied for its effects on neurotransmitters, making it a useful tool for studying the role of these neurotransmitters in psychiatric disorders. 1-(4-chlorophenyl)-3-(tetrahydro-2-furanyl)-2,5-pyrrolidinedione is also relatively easy to synthesize, making it readily available for use in experiments. However, 1-(4-chlorophenyl)-3-(tetrahydro-2-furanyl)-2,5-pyrrolidinedione has a number of limitations for use in lab experiments. It has a relatively short half-life, which may limit its usefulness in long-term experiments. 1-(4-chlorophenyl)-3-(tetrahydro-2-furanyl)-2,5-pyrrolidinedione also has a number of side effects, which may complicate the interpretation of experimental results.
Direcciones Futuras
There are a number of future directions for research on 1-(4-chlorophenyl)-3-(tetrahydro-2-furanyl)-2,5-pyrrolidinedione. One potential direction is the development of new antidepressant and anxiolytic drugs based on the structure of 1-(4-chlorophenyl)-3-(tetrahydro-2-furanyl)-2,5-pyrrolidinedione. Another potential direction is the use of 1-(4-chlorophenyl)-3-(tetrahydro-2-furanyl)-2,5-pyrrolidinedione in combination with other drugs for the treatment of psychiatric disorders. Finally, there is a need for further research on the long-term effects of 1-(4-chlorophenyl)-3-(tetrahydro-2-furanyl)-2,5-pyrrolidinedione, particularly with regard to its potential for abuse and dependence.
Métodos De Síntesis
1-(4-chlorophenyl)-3-(tetrahydro-2-furanyl)-2,5-pyrrolidinedione is synthesized by the condensation of 3-chloro-2-methylpropene with 3-(2-furyl)acrylic acid to form 3-(2-furyl)-2-methylpropenoic acid. This is then reacted with ammonia to form 3-(2-furyl)-2-methyl-3-aminopropionic acid, which is then cyclized with phosgene to form 1-(4-chlorophenyl)-3-(tetrahydro-2-furanyl)-2,5-pyrrolidinedione.
Aplicaciones Científicas De Investigación
1-(4-chlorophenyl)-3-(tetrahydro-2-furanyl)-2,5-pyrrolidinedione has been used extensively in scientific research for its potential use in the treatment of OCD, MDD, and other psychiatric disorders. It has also been studied for its effects on neurotransmitters such as serotonin, norepinephrine, and dopamine. 1-(4-chlorophenyl)-3-(tetrahydro-2-furanyl)-2,5-pyrrolidinedione has been shown to inhibit the reuptake of these neurotransmitters, leading to an increase in their concentration in the brain. This makes 1-(4-chlorophenyl)-3-(tetrahydro-2-furanyl)-2,5-pyrrolidinedione a potential tool for studying the role of these neurotransmitters in psychiatric disorders.
Propiedades
IUPAC Name |
1-(4-chlorophenyl)-3-(oxolan-2-yl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO3/c15-9-3-5-10(6-4-9)16-13(17)8-11(14(16)18)12-2-1-7-19-12/h3-6,11-12H,1-2,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTHDBOXGFQSMFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C2CC(=O)N(C2=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-methyl-N-[(5-nitro-2-furyl)methyl]-2-(2-pyridinyl)ethanamine](/img/structure/B5103067.png)
![2-methoxy-4-methyl-1-[3-(4-methyl-2-nitrophenoxy)propoxy]benzene](/img/structure/B5103071.png)
![3-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 3-nitrobenzenesulfonate](/img/structure/B5103084.png)

![3-[4-(2-chloro-6-fluorobenzoyl)-1-piperazinyl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B5103093.png)

![1-(4-methylphenyl)-3-[(3-nitrophenyl)sulfonyl]-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline](/img/structure/B5103113.png)
![2-{[3-cyano-4-(3-methyl-2-thienyl)-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]thio}acetamide](/img/structure/B5103119.png)
![N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-chloro-4-methylbenzamide](/img/structure/B5103128.png)
![N-(5-fluoro-2-methylbenzyl)-3-{5-[2-(1H-indol-3-yl)ethyl]-1,3,4-oxadiazol-2-yl}propanamide](/img/structure/B5103136.png)
![6,9,12,20,23,28-hexaoxa-1,3,15,17-tetraazabicyclo[15.8.5]triacontane-2,16-dithione](/img/structure/B5103146.png)

![4-{3-[4-(2-chlorophenyl)-1-piperazinyl]-2,5-dioxo-1-pyrrolidinyl}benzoic acid](/img/structure/B5103162.png)
![N,4-dimethyl-N-[(3-phenyl-5-isoxazolyl)methyl]-1,3-oxazole-5-carboxamide](/img/structure/B5103164.png)